![molecular formula C17H14N4O2S B2580023 N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013811-50-1](/img/structure/B2580023.png)
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound “N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzofuran, a thiazole, a pyrazole, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzofuran and thiazole rings might be formed in separate reactions, then combined in a subsequent step. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure. The different functional groups would also have an impact on the molecule’s shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The different functional groups in the molecule could potentially undergo a variety of reactions. For example, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and polar functional groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Antibacterial Applications
Several studies have synthesized and evaluated the antibacterial activities of compounds related to N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. For example, a study reported the design, synthesis, and antibacterial evaluation of novel Schiff bases derived from 2-aminobenzothiazole nucleus, displaying promising activity against Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations (Palkar et al., 2017). Another study synthesized a series of innovative 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and screened them for in-vitro antibacterial activity against pathogenic microorganisms, comparing their efficacy to Chloramphenicol (Idrees et al., 2019).
Cytotoxic Applications
Some compounds related to this compound have been evaluated for their cytotoxic activities. A study synthesized a novel compound N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide and tested its antibacterial, antifungal, and anticancer activities against various strains and MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021). Another research focused on synthesizing novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties, indicating potential for further medical applications (Abu‐Hashem et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds target a variety of biological pathways and have diverse effects.
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, thiamine, a compound containing a thiazole ring, helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
The result of the action of thiazole derivatives can include a variety of molecular and cellular effects, depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .
Biochemical Analysis
Biochemical Properties
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s benzofuran and thiazole rings facilitate binding to active sites of these enzymes, modulating their activity. For instance, it has been observed to inhibit certain kinases, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the activation of apoptotic pathways and the suppression of proliferative signals. The compound also affects gene expression by interacting with transcription factors and modulating their activity, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects. Its distribution is influenced by factors such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles. Its localization can affect its interactions with biomolecules and its overall pharmacological effects .
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-10-7-13(21(2)20-10)16(22)19-17-18-12(9-24-17)15-8-11-5-3-4-6-14(11)23-15/h3-9H,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUASRZHVNIHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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